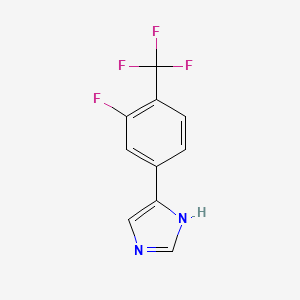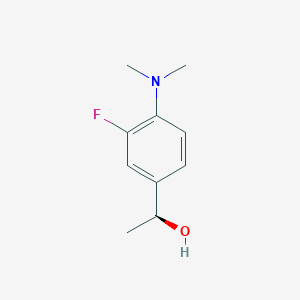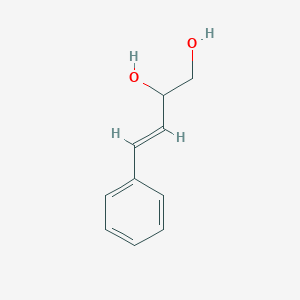![molecular formula C15H8BrF2NO2 B13597154 2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)
2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid is a complex organic compound that features a pyridine ring substituted with bromine, phenylethynyl, and difluoroacetic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the bromination of 2-methylpyridine to form 2-bromo-6-methylpyridine . This intermediate can then undergo a Sonogashira coupling reaction with phenylacetylene to introduce the phenylethynyl group. Finally, the difluoroacetic acid moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid derivatives, while substitution of the bromine atom can produce various substituted pyridine derivatives.
Scientific Research Applications
2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The phenylethynyl group can interact with hydrophobic pockets in proteins, while the difluoroacetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A simpler derivative with a bromine atom and a methyl group on the pyridine ring.
6-Bromo-2-pyridinecarboxaldehyde: Contains a bromine atom and a formyl group on the pyridine ring.
Uniqueness
2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid is unique due to the presence of both the phenylethynyl and difluoroacetic acid groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H8BrF2NO2 |
|---|---|
Molecular Weight |
352.13 g/mol |
IUPAC Name |
2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C15H8BrF2NO2/c16-13-11(7-6-10-4-2-1-3-5-10)8-9-12(19-13)15(17,18)14(20)21/h1-5,8-9H,(H,20,21) |
InChI Key |
XSCKCWKEFFTFEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(N=C(C=C2)C(C(=O)O)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[2-(2-Fluorophenoxy)phenyl]methanaminehydrochloride](/img/structure/B13597122.png)


